

Application Notes and Protocols for the LRRK2 Inhibitor IKK-16

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Compound of Interest

Compound Name: LRRK2-IN-16

Cat. No.: B15582694

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Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease. Pathogenic mutations in the LRRK2 gene are a significant cause of both familial and sporadic forms of the disease. A substantial body of research has focused on developing selective inhibitors of LRRK2's kinase activity as a potential therapeutic strategy. This document provides detailed application notes and protocols for the use of IKK-16, a known inhibitor of I κ B kinase (IKK) that also potently inhibits LRRK2, in cellular assays. Due to the limited availability of public information on a compound specifically named "**LRRK2-IN-16**," it is presumed that the intended compound of interest is IKK-16.

Mechanism of Action

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Pathogenic mutations, such as G2019S, lead to increased kinase activity, which is thought to contribute to neuronal toxicity. LRRK2 phosphorylates a subset of Rab GTPases, including Rab10, which are key regulators of vesicular trafficking. Inhibition of LRRK2 kinase activity is a primary therapeutic goal, and compounds like IKK-16 can be used to probe the cellular functions of LRRK2 and assess the therapeutic potential of its inhibition.

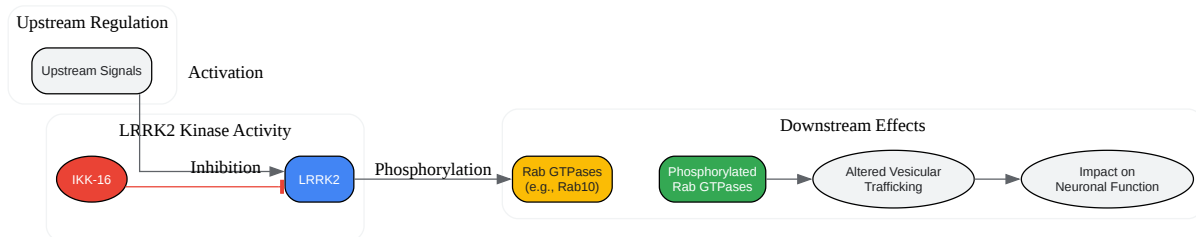
Data Presentation: Inhibitory Activity of LRRK2 Inhibitors

The following table summarizes the in vitro and cellular activities of IKK-16 and other commonly used LRRK2 inhibitors for comparison.

Inhibitor	Target(s)	Biochemical IC50	Cellular Potency (pS935 LRRK2)	Cell Line	Reference
IKK-16	IKK, LRRK2	50 nM (LRRK2)	Not explicitly reported	Not specified	[1]
LRRK2-IN-1	LRRK2 (WT), LRRK2 (G2019S)	13 nM, 6 nM	Induces dephosphorylation at 1-3 μ M	HEK293	[2]
GSK2578215 A	LRRK2 (WT), LRRK2 (G2019S)	10.9 nM, 8.9 nM	Effective at 1 nM in SH-SY5Y	SH-SY5Y	[3]

Signaling Pathway

The diagram below illustrates the central role of LRRK2 in phosphorylating Rab GTPases and the inhibitory effect of compounds like IKK-16.



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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
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